molecular formula C12H16N2S B12998574 2'-(Ethylthio)-3,4,5,6-tetrahydro-2,3'-bipyridine

2'-(Ethylthio)-3,4,5,6-tetrahydro-2,3'-bipyridine

Cat. No.: B12998574
M. Wt: 220.34 g/mol
InChI Key: KYDDDUMQVFULRN-UHFFFAOYSA-N
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Description

2’-(Ethylthio)-3,4,5,6-tetrahydro-2,3’-bipyridine is an organic compound that belongs to the class of bipyridines. This compound is characterized by the presence of an ethylthio group attached to the 2’ position of the bipyridine structure. Bipyridines are known for their versatile applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-(Ethylthio)-3,4,5,6-tetrahydro-2,3’-bipyridine typically involves the reaction of 2,3’-bipyridine with ethylthiol under specific conditions. One common method is the nucleophilic substitution reaction where the ethylthiol group is introduced to the bipyridine structure. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.

Industrial Production Methods: Industrial production of 2’-(Ethylthio)-3,4,5,6-tetrahydro-2,3’-bipyridine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 2’-(Ethylthio)-3,4,5,6-tetrahydro-2,3’-bipyridine undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bipyridine ring can be reduced under specific conditions to form dihydrobipyridine derivatives.

    Substitution: The compound can undergo substitution reactions where the ethylthio group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobipyridine derivatives.

    Substitution: Various substituted bipyridine derivatives depending on the reagent used.

Scientific Research Applications

2’-(Ethylthio)-3,4,5,6-tetrahydro-2,3’-bipyridine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2’-(Ethylthio)-3,4,5,6-tetrahydro-2,3’-bipyridine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2,2’-Bipyridine: A well-known ligand in coordination chemistry with similar structural features but lacking the ethylthio group.

    4,4’-Bipyridine: Another bipyridine derivative used in the synthesis of coordination polymers and metal-organic frameworks.

    2-Phenylthio-2-cycloalkenones: Compounds with similar thioether functionality but different core structures.

Uniqueness: 2’-(Ethylthio)-3,4,5,6-tetrahydro-2,3’-bipyridine is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

2-ethylsulfanyl-3-(2,3,4,5-tetrahydropyridin-6-yl)pyridine

InChI

InChI=1S/C12H16N2S/c1-2-15-12-10(6-5-9-14-12)11-7-3-4-8-13-11/h5-6,9H,2-4,7-8H2,1H3

InChI Key

KYDDDUMQVFULRN-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CC=N1)C2=NCCCC2

Origin of Product

United States

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